molecular formula C11H15NO2 B3323862 3-[(2-Phenylethyl)amino]propanoic acid CAS No. 173406-18-3

3-[(2-Phenylethyl)amino]propanoic acid

Cat. No.: B3323862
CAS No.: 173406-18-3
M. Wt: 193.24 g/mol
InChI Key: DYJFVIXCJFSAFC-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is structurally composed of a propanoic acid backbone with an amino group attached to a phenylethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenylethyl)amino]propanoic acid can be achieved through various methods. One common approach involves the reaction of β-alanine with phenylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of dendrimeric intermediates. These intermediates are synthesized through a one-pot reaction, which is both efficient and environmentally friendly . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylethyl)amino]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2-Phenylethyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role as a neurotransmitter and its effects on the nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. As a catecholamine, it binds to adrenergic receptors in the nervous system, leading to the activation of various signaling pathways . This interaction results in physiological effects such as increased heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A naturally occurring monoamine alkaloid that acts as a central nervous system stimulant.

    β-Alanine: A non-essential amino acid that is commonly used in sports supplements.

    Dopamine: A neurotransmitter that plays a key role in reward and pleasure mechanisms in the brain.

Uniqueness

3-[(2-Phenylethyl)amino]propanoic acid is unique due to its specific structure, which combines elements of both phenylethylamine and β-alanine. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

3-(2-phenylethylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJFVIXCJFSAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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